Psymberin

Catalog No.
S638926
CAS No.
M.F
C31H47NO11
M. Wt
609.7 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Psymberin

Product Name

Psymberin

IUPAC Name

(2S,3S)-N-[(S)-[(2S,4R,6R)-6-[(2S,3R)-3-[(3R)-6,8-dihydroxy-5-methyl-1-oxo-3,4-dihydroisochromen-3-yl]-2-hydroxybutyl]-4-hydroxy-5,5-dimethyloxan-2-yl]-methoxymethyl]-2-hydroxy-3-methoxy-5-methylhex-5-enamide

Molecular Formula

C31H47NO11

Molecular Weight

609.7 g/mol

InChI

InChI=1S/C31H47NO11/c1-14(2)9-22(40-7)27(37)28(38)32-29(41-8)23-13-24(36)31(5,6)25(42-23)12-19(34)16(4)21-10-17-15(3)18(33)11-20(35)26(17)30(39)43-21/h11,16,19,21-25,27,29,33-37H,1,9-10,12-13H2,2-8H3,(H,32,38)/t16-,19+,21-,22+,23+,24-,25-,27+,29+/m1/s1

InChI Key

BNNIEBYABSNREN-CYRUSRGFSA-N

Synonyms

irciniastatin A, psymberin

Canonical SMILES

CC1=C2CC(OC(=O)C2=C(C=C1O)O)C(C)C(CC3C(C(CC(O3)C(NC(=O)C(C(CC(=C)C)OC)O)OC)O)(C)C)O

Isomeric SMILES

CC1=C2C[C@@H](OC(=O)C2=C(C=C1O)O)[C@H](C)[C@H](C[C@@H]3C([C@@H](C[C@H](O3)[C@@H](NC(=O)[C@H]([C@H](CC(=C)C)OC)O)OC)O)(C)C)O

Description

Psymberin is a hydroxybenzoic acid.
Psymberin is a natural product found in Ircinia ramosa and Psammocinia bulbosa with data available.

Psymberin, also known as irciniastatin A, is a complex marine natural product that exhibits potent cytotoxic properties. It was originally isolated from the marine sponge Ircinia felix and belongs to the pederin family of compounds, which are characterized by their unique structural features and biological activities. Psymberin consists of a densely functionalized tetrahydropyran subunit and an N-acyl side chain, contributing to its intricate architecture and biological potency .

. Notably, the total synthesis has been achieved through a convergent approach involving enolsilane-oxocarbenium ion unions to form critical fragments of the molecule. For instance, a late-stage coupling reaction between a hemiaminal and an acid chloride is crucial for completing the synthesis . The total synthesis has been reported in various studies, with methods varying in steps and yields, but typically involving around 19 to 27 synthetic steps .

Psymberin exhibits significant biological activity, particularly as an antitumor agent. It has shown efficacy against various cancer cell lines due to its ability to inhibit protein synthesis and induce apoptosis in malignant cells. The compound's mechanism of action involves disrupting cellular processes essential for tumor growth and survival, making it a subject of interest in cancer research . Additionally, psymberin's structural similarities to other cytotoxins suggest potential for further exploration in therapeutic applications.

The synthetic methods for psymberin have evolved over time, with several notable approaches:

  • Total Synthesis: Achieved through convergent strategies that allow for the assembly of complex molecular fragments. Key reactions include:
    • Enolsilane-oxocarbenium ion unions.
    • Hemiaminal and acid chloride coupling .
  • Asymmetric Synthesis: Utilizes chiral auxiliaries to control stereochemistry during the formation of specific molecular segments .
  • Concise Synthetic Routes: Recent advancements have led to shorter synthetic pathways that maintain high yields and purity of the final product .

Psymberin's primary application lies in medicinal chemistry, particularly in developing new anticancer therapies. Its potent cytotoxicity makes it a candidate for further investigation in drug development against various cancers. Additionally, due to its unique structure, psymberin may serve as a lead compound for designing analogs with enhanced biological activity or reduced toxicity .

Studies investigating the interactions of psymberin with biological macromolecules have revealed insights into its mechanism of action. Psymberin has been shown to interact with ribosomes, inhibiting protein synthesis, which is a critical pathway in cancer cell proliferation. These interactions underscore its potential as a therapeutic agent targeting protein synthesis pathways in malignant cells .

Psymberin shares structural and functional similarities with several other compounds within the pederin family. Here are some notable comparisons:

CompoundStructure FeaturesBiological ActivityUnique Aspects
PederinTetrahydropyran subunitPotent cytotoxinSimilar mechanism but different side chains
MycalamideTetrahydropyran coreAntitumor propertiesDifferent stereochemistry
Irciniastatin BRelated structureCytotoxic effectsSlightly different functional groups

Psymberin stands out due to its unique combination of structural complexity and potent biological activity, making it an intriguing subject for further research within the context of marine natural products and their applications in medicine .

XLogP3

3.7

Dates

Modify: 2023-07-20

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